molecular formula C12H14FNO4S2 B2449033 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine CAS No. 2411199-44-3

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine

Cat. No.: B2449033
CAS No.: 2411199-44-3
M. Wt: 319.37
InChI Key: HHQLQJPIMIFQSW-UHFFFAOYSA-N
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Description

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is a chemical compound characterized by the presence of a fluorosulfonyloxy group, a methyl group, and a thiomorpholine ring attached to a benzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine involves its interaction with specific molecular targets. The fluorosulfonyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The thiomorpholine ring may also play a role in modulating the compound’s biological activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Fluorosulfonyl)benzoic acid
  • 4-(Chlorosulfonyl)benzoic acid
  • 4-(Bromomethyl)benzenesulfonyl fluoride

Uniqueness

4-(3-Fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine is unique due to the combination of its fluorosulfonyloxy group and thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

4-(3-fluorosulfonyloxy-4-methylbenzoyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S2/c1-9-2-3-10(8-11(9)18-20(13,16)17)12(15)14-4-6-19-7-5-14/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQLQJPIMIFQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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